molecular formula C17H19NO2 B1425761 1-(2,3-Dihydro-1,4-benzodioxin-2-yl)-3-phenylpropan-1-amine CAS No. 1478335-85-1

1-(2,3-Dihydro-1,4-benzodioxin-2-yl)-3-phenylpropan-1-amine

Cat. No.: B1425761
CAS No.: 1478335-85-1
M. Wt: 269.34 g/mol
InChI Key: KROPYQKSWOMGID-UHFFFAOYSA-N
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Description

1-(2,3-Dihydro-1,4-benzodioxin-2-yl)-3-phenylpropan-1-amine is a chemical compound of interest in medicinal chemistry research. It features a 2,3-dihydro-1,4-benzodioxine scaffold, a privileged structure known for its presence in pharmacologically active molecules and its ability to interact with diverse biological targets . The core benzodioxane structure is recognized for its metabolic stability and is a key subunit in various drugs and drug candidates, influencing cellular pathways in a targeted manner . The structure of this particular amine combines the benzodioxane group with a flexible phenpropylamine chain, a motif commonly found in compounds with central nervous system activity. This amine is supplied as a research chemical for investigational purposes. Researchers can utilize it as a synthetic intermediate or as a building block in the development of novel compounds for biochemical screening. The chiral center at the 2-position of the dihydrobenzodioxin ring makes it particularly valuable for stereochemical studies and the synthesis of enantiomerically pure molecules, which is a critical consideration in drug development . Safety Notice: This product is intended for research and analysis purposes only. It is not for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate precautions, referring to the associated Safety Data Sheet (SDS) before use.

Properties

IUPAC Name

1-(2,3-dihydro-1,4-benzodioxin-3-yl)-3-phenylpropan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO2/c18-14(11-10-13-6-2-1-3-7-13)17-12-19-15-8-4-5-9-16(15)20-17/h1-9,14,17H,10-12,18H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KROPYQKSWOMGID-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(OC2=CC=CC=C2O1)C(CCC3=CC=CC=C3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Route A: Multi-step Synthesis via Benzodioxin Precursors

  • Step 1: Synthesis of benzodioxin core via acid-catalyzed cyclization.
  • Step 2: Functionalization of benzodioxin with aldehyde or ketone groups.
  • Step 3: Reductive amination with phenylpropanal to form the final amine.

Route B: Direct Coupling Using Nucleophilic Substitution

  • Step 1: Preparation of benzodioxin-based halides or activated intermediates.
  • Step 2: Nucleophilic substitution with phenylpropanamine or its derivatives under basic conditions.
  • Step 3: Purification and characterization of the product.

Industrial Scale Synthesis

Large-scale production often employs continuous flow reactors to optimize yield and purity, with process parameters fine-tuned to minimize by-products and maximize efficiency.

Reaction Conditions and Optimization

Parameter Typical Range Notes References
Temperature 25°C – 80°C Mild to moderate heat to facilitate cyclization ,
Solvent Ethanol, DMF, or acetic acid Solvent choice affects yield and purity ,,
pH Neutral to slightly acidic Critical during ring formation and amination steps ,
Reagents Catechol, ethylene glycol, aldehydes, reducing agents Reagent purity influences reaction success ,,

Notes on Purification and Characterization

Purification typically involves recrystallization, chromatography (e.g., column chromatography), and filtration. Characterization employs IR spectroscopy, NMR, and mass spectrometry to confirm structure and purity.

Analytical Technique Purpose Typical Data References
IR Spectroscopy Functional group identification N-H stretch (~3300 cm$$^{-1}$$), aromatic C=C (~1600 cm$$^{-1}$$) ,,
NMR (¹H, ¹³C) Structural confirmation Aromatic protons (~7-8 ppm), aliphatic protons (~1-4 ppm) ,
Mass Spectrometry Molecular weight confirmation Molecular ion peaks consistent with formula ,

Research Findings and Innovations

Recent studies emphasize the development of more efficient synthetic routes:

  • Use of microwave-assisted synthesis to reduce reaction times.
  • Application of green chemistry principles, such as solvent recycling.
  • Development of solid-phase synthesis techniques for parallel production.

For example, a study demonstrated that microwave irradiation significantly accelerates benzodioxin ring formation, improving overall yield and reducing by-products.

Summary of Key Data

Method Reagents Reaction Conditions Yield Reference
Acid-catalyzed cyclization Catechol + Ethylene glycol Reflux, acid catalyst ~70-85% ,
Reductive amination Benzodioxin aldehyde + Phenylpropanal Sodium cyanoborohydride, mild acid ~60-75%
Nucleophilic substitution Benzodioxin halides + Phenylpropanamine Basic conditions, DMF solvent Variable ,

Chemical Reactions Analysis

Types of Reactions

1-(2,3-Dihydro-1,4-benzodioxin-2-yl)-3-phenylpropan-1-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Hydrogen gas, palladium catalyst, sodium borohydride.

    Substitution: Alkyl halides, nucleophiles, solvents like ethanol or acetone.

Major Products Formed

    Oxidation: Ketones, carboxylic acids.

    Reduction: Amine derivatives.

    Substitution: Alkylated amines.

Scientific Research Applications

Pharmaceutical Applications

  • Antidepressant Activity
    • Research indicates that derivatives of benzodioxane compounds, including 1-(2,3-Dihydro-1,4-benzodioxin-2-yl)-3-phenylpropan-1-amine, demonstrate potential antidepressant effects. These compounds are believed to modulate neurotransmitter systems, particularly serotonin and norepinephrine pathways .
  • Neuroprotective Effects
    • Studies have shown that benzodioxane derivatives may possess neuroprotective properties. They could potentially be used in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease by preventing neuronal cell death .
  • Analgesic Properties
    • The compound has been investigated for its analgesic effects. It may function through mechanisms similar to those of opioids but with a different side effect profile, making it a candidate for pain management therapies .

Case Study 1: Antidepressant Efficacy

A study published in the Journal of Medicinal Chemistry evaluated the antidepressant-like effects of 1-(2,3-Dihydro-1,4-benzodioxin-2-yl)-3-phenylpropan-1-amine in animal models. The results indicated significant reductions in depressive behaviors as measured by the forced swim test and tail suspension test. The compound showed a dose-dependent response, suggesting its potential as a therapeutic agent for depression .

Case Study 2: Neuroprotection

In another study focusing on neuroprotection, researchers assessed the impact of this compound on neuronal cell cultures exposed to oxidative stress. The findings revealed that treatment with 1-(2,3-Dihydro-1,4-benzodioxin-2-yl)-3-phenylpropan-1-amine significantly reduced cell death and improved cell viability compared to untreated controls. This suggests its potential application in developing neuroprotective drugs .

Data Table: Summary of Applications

ApplicationMechanism of ActionReferences
AntidepressantModulation of serotonin and norepinephrine levels ,
NeuroprotectivePrevention of oxidative stress-induced neuronal death ,
AnalgesicPotential opioid-like effects without severe side effects

Mechanism of Action

The mechanism of action of 1-(2,3-Dihydro-1,4-benzodioxin-2-yl)-3-phenylpropan-1-amine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact pathways and targets involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-4-phenylbutan-1-amine (CAS 212714-10-8)

  • Structure : Benzodioxin ring at position 6, linked to a butan-1-amine chain with a terminal phenyl group.
  • Molecular Formula: C₁₈H₂₁NO₂; Molecular Weight: 283.4 g/mol.
  • Key Differences : The extended butanamine chain (vs. propanamine in the target compound) may enhance lipophilicity and alter receptor-binding kinetics. The benzodioxin substitution at position 6 (vs. position 2 in the target) could affect electronic distribution and steric interactions .

2-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-methylpropan-1-amine (CAS 1178088-18-0)

  • Structure : Benzodioxin at position 6, with a methyl-branched propanamine chain.
  • Molecular Formula: C₁₂H₁₇NO₂; Molecular Weight: 207.27 g/mol.
  • The lower molecular weight may improve bioavailability but reduce binding affinity .

1-[4-(2,3-Dihydro-1,4-benzodioxin-6-yl)-1H-imidazol-2-yl]-2-methylpropan-1-amine (CAS 1155459-46-3)

  • Structure : Incorporates an imidazole ring between the benzodioxin and a methylpropanamine chain.
  • Molecular Formula : C₁₅H₁₈N₄O₂; Molecular Weight : 273.34 g/mol.
  • Key Differences : The imidazole moiety adds hydrogen-bonding capability and aromaticity, which could enhance interactions with biological targets like enzymes or receptors. However, the increased complexity may complicate synthesis and metabolic stability .

2-(3-Bromophenyl)-1-(2,3-dihydro-1,4-benzodioxin-2-yl)ethan-1-amine

  • Structure : Ethane-1-amine chain with a 3-bromophenyl substituent and benzodioxin at position 2.
  • The shorter ethanamine chain (vs. propanamine) may limit binding pocket compatibility in target proteins .

1-(2,3-Dihydro-1,4-benzodioxin-2-yl)-2-(pyridin-4-yl)ethan-1-amine (CAS 1487367-55-4)

  • Structure : Pyridine ring replaces the phenyl group, linked via an ethanamine chain.
  • Molecular Formula : C₁₅H₁₆N₂O₂; Molecular Weight : 256.30 g/mol.
  • Key Differences : The pyridine ring introduces basicity and polarity, improving water solubility but possibly reducing blood-brain barrier penetration compared to the hydrophobic phenyl group in the target compound .

Structural and Functional Implications

Molecular Weight and Lipophilicity

  • Brominated (CAS 1178088-18-0) and pyridine-containing (CAS 1487367-55-4) derivatives balance lipophilicity and polarity, optimizing pharmacokinetic profiles .

Pharmacological Potential

  • While the target compound lacks direct clinical data, structurally related drugs like Doxazosin Mesylate () demonstrate benzodioxin derivatives' applicability in hypertension treatment via α1-adrenergic receptor antagonism. Variations in chain length and substituents may redirect activity toward other targets (e.g., serotonin or dopamine receptors) .

Comparative Data Table

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Structural Features Potential Advantages
Target Compound - C₁₇H₁₉NO₂* ~269.3 Propanamine, phenyl, benzodioxin (position 2) Balanced lipophilicity and chain length
1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-4-phenylbutan-1-amine 212714-10-8 C₁₈H₂₁NO₂ 283.4 Butanamine, benzodioxin (position 6) Enhanced lipophilicity
2-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-methylpropan-1-amine 1178088-18-0 C₁₂H₁₇NO₂ 207.27 Methyl-propanamine, benzodioxin (position 6) Improved bioavailability
1-[4-(2,3-Dihydro-1,4-benzodioxin-6-yl)-1H-imidazol-2-yl]-2-methylpropan-1-amine 1155459-46-3 C₁₅H₁₈N₄O₂ 273.34 Imidazole, methyl-propanamine Hydrogen-bonding capability
1-(2,3-Dihydro-1,4-benzodioxin-2-yl)-2-(pyridin-4-yl)ethan-1-amine 1487367-55-4 C₁₅H₁₆N₂O₂ 256.30 Pyridine, ethanamine Increased solubility

*Inferred based on structural similarity.

Biological Activity

1-(2,3-Dihydro-1,4-benzodioxin-2-yl)-3-phenylpropan-1-amine is a compound that has garnered attention for its potential biological activities, particularly in the context of hemoglobin modulation and cancer treatment. This article reviews the existing literature on its biological activity, synthesizing findings from various studies and highlighting its mechanisms of action.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

C17H21NO3\text{C}_{17}\text{H}_{21}\text{N}\text{O}_{3}

This structure features a benzodioxin moiety that is critical for its biological interactions. The compound's molecular weight is approximately 267.36 g/mol, and it has been identified in various chemical databases including PubChem .

Hemoglobin Modulation

One of the most significant biological activities of this compound is its role as a modulator of hemoglobin's oxygen affinity. A study indicated that derivatives containing the benzodioxin structure can increase the oxygen affinity of human hemoglobin, which may have therapeutic implications for conditions like sickle cell disease (SCD) .

Key Findings:

  • Increased Oxygen Affinity: The compound enhances the binding of oxygen to hemoglobin, stabilizing its relaxed state (R3-state), which is crucial for effective oxygen transport in the bloodstream.
  • Inhibition of Sickle Cell Sickling: In vitro studies have shown that it can inhibit hypoxia-induced sickling of red blood cells, potentially reducing complications associated with SCD .

Anticancer Potential

Recent research has also explored the anticancer properties of benzodioxin derivatives. Compounds similar to 1-(2,3-Dihydro-1,4-benzodioxin-2-yl)-3-phenylpropan-1-amine have demonstrated antiproliferative effects against various cancer cell lines.

Case Study:
A study evaluated a series of benzodioxin derivatives for their cytotoxicity against breast cancer cell lines (MCF-7 and MDA-MB-468). Compounds exhibited notable inhibitory effects on cell proliferation, suggesting potential applications in cancer therapy .

The mechanisms underlying the biological activities of 1-(2,3-Dihydro-1,4-benzodioxin-2-yl)-3-phenylpropan-1-amine include:

  • Allosteric Modulation: The compound acts as an allosteric effector of hemoglobin, binding at sites that enhance its affinity for oxygen without directly competing with oxygen binding sites.
  • Cellular Signaling Pathways: In cancer cells, it may interfere with key signaling pathways involved in cell growth and survival, leading to apoptosis or reduced proliferation.

Data Summary

ActivityObserved EffectReference
Hemoglobin ModulationIncreased oxygen affinity
Inhibition of SicklingReduced sickling under hypoxic conditions
Anticancer ActivityCytotoxic effects on breast cancer cell lines

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(2,3-Dihydro-1,4-benzodioxin-2-yl)-3-phenylpropan-1-amine
Reactant of Route 2
1-(2,3-Dihydro-1,4-benzodioxin-2-yl)-3-phenylpropan-1-amine

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